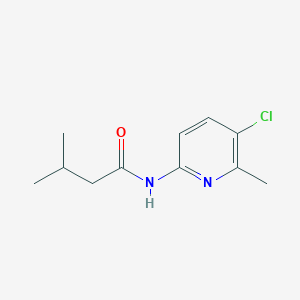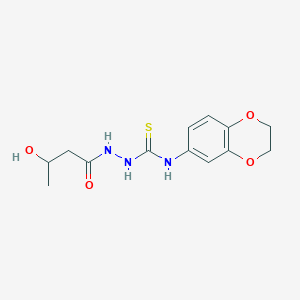![molecular formula C21H23NO3 B4848420 1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone](/img/structure/B4848420.png)
1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone
描述
1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. The compound is also known as UMB 425 and has been synthesized using various methods.
作用机制
The mechanism of action of 1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone is not fully understood. However, research studies have suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. The compound may also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle. The antiviral activity of the compound may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Research studies have shown that 1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone may affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation. The compound has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. The compound has been found to affect the levels of various cytokines, which are involved in the immune response.
实验室实验的优点和局限性
The advantages of using 1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone in lab experiments include its potential therapeutic applications and its ability to affect various biochemical and physiological processes. The limitations of using the compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its therapeutic potential.
未来方向
There are several future directions for research on 1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone. These include:
1. Further studies on the mechanism of action of the compound to fully understand its therapeutic potential.
2. Studies to optimize the synthesis of the compound to improve its yield and purity.
3. Studies to evaluate the toxicity of the compound to determine its safety for use in humans.
4. Studies to evaluate the pharmacokinetics of the compound to determine its absorption, distribution, metabolism, and excretion in the body.
5. Studies to evaluate the efficacy of the compound in animal models of cancer and viral infections.
Conclusion:
In conclusion, 1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone is a synthetic compound that has potential therapeutic applications. The compound has been shown to exhibit anticancer, antiviral, anti-inflammatory, and analgesic activities. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy for use in humans.
科学研究应用
Research studies have shown that 1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone has potential therapeutic applications. The compound has been shown to exhibit anticancer activity against various cancer cell lines. It has also been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). The compound has also been shown to exhibit anti-inflammatory and analgesic activities.
属性
IUPAC Name |
1-[3-(1,2-dihydroacenaphthylene-5-carbonyl)piperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-13-19(23)22-11-3-5-16(12-22)21(24)18-10-9-15-8-7-14-4-2-6-17(18)20(14)15/h2,4,6,9-10,16H,3,5,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXASRAFNQTLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)C(=O)C2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Dihydroacenaphthylen-5-yl[1-(methoxyacetyl)piperidin-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(allylthio)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4848339.png)
![1-(4-bromophenyl)-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B4848342.png)
![2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4848345.png)
![2-(2-naphthyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4848349.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4848354.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4848372.png)
![7,9-dimethyl-6-(phenoxymethyl)-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4848387.png)
![2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4848416.png)

![2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4848428.png)

